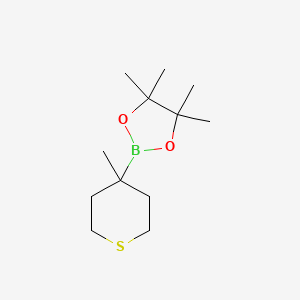
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is of interest in organic synthesis and materials science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a suitable thiol or thioether under controlled conditions. Common reagents include boron tribromide and various catalysts to facilitate the formation of the dioxaborolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar reagents and conditions as in laboratory synthesis, but optimized for efficiency and yield. This might include continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thianyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The boron atom can participate in reduction reactions, often facilitated by hydride donors.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups at the boron center.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom can act as a Lewis acid, facilitating reactions with nucleophiles. The thianyl group can participate in redox reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a thianyl group.
4,4,5,5-Tetramethyl-2-(4-methylthio)-1,3,2-dioxaborolane: Similar structure but with a thioether group.
Uniqueness
4,4,5,5-Tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane is unique due to the presence of the thianyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthesis and materials science.
Properties
Molecular Formula |
C12H23BO2S |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylthian-4-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2S/c1-10(2)11(3,4)15-13(14-10)12(5)6-8-16-9-7-12/h6-9H2,1-5H3 |
InChI Key |
UXZFMGURNSHDGK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2(CCSCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















